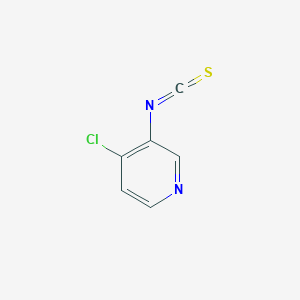
4-Chloro-3-isothiocyanatopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-isothiocyanatopyridine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and an isothiocyanate group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-chloropyridine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4-Chloro-3-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Addition Reactions: Reagents such as primary amines (RNH2) or secondary amines (R2NH) are used under mild conditions.
Major Products Formed:
Thiourea Derivatives: Formed by the addition of amines to the isothiocyanate group.
Substituted Pyridines: Formed by nucleophilic substitution at the 4-position.
科学的研究の応用
Chemistry: 4-Chloro-3-isothiocyanatopyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized pyridines .
Medicine: Its derivatives have been investigated for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals .
作用機序
The mechanism of action of 4-Chloro-3-isothiocyanatopyridine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
類似化合物との比較
4-Chloropyridine: Lacks the isothiocyanate group and has different reactivity and applications.
3-Isothiocyanatopyridine: Lacks the chlorine atom at the 4-position, leading to different chemical properties and reactivity.
Uniqueness: 4-Chloro-3-isothiocyanatopyridine is unique due to the presence of both chlorine and isothiocyanate groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology .
特性
分子式 |
C6H3ClN2S |
|---|---|
分子量 |
170.62 g/mol |
IUPAC名 |
4-chloro-3-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-5-1-2-8-3-6(5)9-4-10/h1-3H |
InChIキー |
TWBZZNKBGURCLI-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1Cl)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















